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CRL1 protein, Candida albicans

Cat. No.: B1176787
CAS No.: 148971-45-3
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Description

Significance of Morphological Transitions in Fungal Biology

Candida albicans, a common fungus in the human mycobiota, can transition from a harmless commensal to a life-threatening pathogen. frontiersin.orggbif.org A key factor in its success as a pathogen is its ability to change shape, a process known as morphogenesis. tandfonline.commdpi.com C. albicans can switch between several morphological forms, primarily a unicellular yeast form and filamentous forms, which include pseudohyphae and true hyphae. gbif.orgtandfonline.com

These morphological transitions are not random; they are sophisticated responses to a variety of environmental cues within the host, such as temperature, pH, nutrient availability, and the presence of immune cells. tandfonline.com This adaptability allows C. albicans to thrive in diverse niches within the human body. frontiersin.orgtandfonline.com The yeast form, being small and ovoid, is well-suited for dissemination through the bloodstream. tandfonline.com In contrast, the elongated, filamentous hyphal form is crucial for invading tissues, penetrating epithelial layers, and forming biofilms—structured communities of cells that are resistant to antifungal drugs and host immune defenses. tandfonline.comasm.org Hyphae can also physically damage host cells and escape from immune cells like macrophages after being engulfed. frontiersin.orgtandfonline.com The pseudohyphal form, which has characteristics intermediate between yeast and hyphae, also contributes to the fungus's ability to adapt during infection. tandfonline.com Therefore, the capacity to shift between these forms is a critical virulence attribute for C. albicans. mdpi.comasm.org

Overview of Small GTPases in Eukaryotic Cellular Processes

At the heart of cellular regulation in eukaryotes, from yeast to humans, is a superfamily of proteins known as small GTP-binding proteins, or small GTPases. tandfonline.comphysiology.org These proteins act as molecular switches, cycling between an active, GTP-bound state and an inactive, GDP-bound state. nih.govnih.gov This switching mechanism allows them to control a vast array of fundamental cellular activities. tandfonline.comnih.gov The cycle is tightly controlled by two main classes of regulatory proteins: Guanine (B1146940) nucleotide Exchange Factors (GEFs), which promote the activation of small GTPases by facilitating the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which stimulate the hydrolysis of GTP to GDP, returning the GTPase to its inactive form. physiology.orgnih.gov

The small GTPase superfamily is broadly classified into several families, including Ras, Rho, Rab, Arf, and Ran, each overseeing distinct cellular functions. tandfonline.comphysiology.orgresearchgate.net For instance, the Ras family is primarily involved in regulating gene expression and cell proliferation. physiology.org The Rab and Arf families are key regulators of membrane and vesicle trafficking. physiology.org The Rho family of GTPases, to which CRL1 belongs, is centrally involved in processes that determine cell shape and movement, such as cytoskeletal organization, cell polarity, and cell cycle progression. nih.govnih.gov Given their pivotal roles, it is unsurprising that dysregulation of small GTPases is implicated in numerous human diseases. tandfonline.com

Identification and Nomenclature of Candida albicans CRL1 Protein (Rho4)

The CRL1 protein in Candida albicans is a member of the Rho family of small GTPases. nih.govuniprot.org It is referred to by the dual nomenclature CRL1 or Rho4 . The name CRL1 , for Candida albicans RHO-like protein 1, was assigned upon its initial discovery in a genetic screen designed to identify C. albicans genes that interfered with the pheromone response pathway in the model yeast Saccharomyces cerevisiae. nih.govnih.gov

Concurrently, based on its sequence similarity to other Rho-type GTPases, it is also designated as Rho4 . nih.govnih.gov This nomenclature places it within the established classification of Rho proteins that are essential regulators of morphogenesis in eukaryotic cells. nih.gov The gene is located on Chromosome 1 of the C. albicans SC5314 strain. uniprot.org Research has shown that while it shares structural homology with other Rho proteins, its specific functions in C. albicans are distinct, particularly concerning cell polarity and cell separation, rather than the primary induction of hyphal growth. nih.govnih.gov

**Detailed Research Findings on CRL1/Rho4 in *Candida albicans***

Research into the specific roles of CRL1/Rho4 has revealed that it is not essential for the primary yeast-to-hypha transition but plays a crucial role in other aspects of cell morphology and division. nih.govnih.gov

Deletion of the CRL1/RHO4 gene is not lethal to the cell but results in distinct and observable phenotypic changes. nih.govresearchgate.net Mutant cells lacking CRL1/RHO4 exhibit an elongated cell shape and a significant defect in cell separation, leading to the formation of chains of connected cells. nih.govnih.gov This cell separation problem is similar to the phenotype observed in mutants of the chitinase-encoding gene CHT3. nih.gov The colony morphology of crl1/rho4 mutants on agar (B569324) plates can appear wrinkled, a feature that is dependent on the cell separation defect. nih.govresearchgate.net

Further investigation has shown that the cell separation defect in crl1/rho4 mutants can be suppressed by overexpressing the gene for the endoglucanase, ENG1. However, ENG1 overexpression does not correct the elongated cell phenotype, indicating that CRL1/Rho4 is involved in two separate cellular pathways. nih.govresearchgate.net

Localization studies have shown that the Crl1/Rho4 protein is found at septal sites in both yeast and hyphal cells. nih.govnih.gov Crucially, it is not localized to the hyphal tip, which is the primary site of polarized growth during filamentation. nih.govresearchgate.net This localization pattern supports a model where CRL1/Rho4 acts as a regulator of cell polarity at the septum, potentially to reorient the growth axis for the construction of a proper septum, rather than driving the apical growth of the hypha. nih.govasm.org The morphological defects of crl1/rho4 mutants are similar to those of mutants lacking BNR1, a formin protein that is also localized to the septum, suggesting they may function in a related pathway. nih.govnih.gov

Interactive Data Table: Phenotypes of crl1/rho4 Mutant

FeatureWild-Type C. albicanscrl1/rho4 Mutant
Cell Morphology Ovoid yeast cellsElongated cells
Cell Separation Normal separation after buddingDefective, forming chains of cells
Colony Morphology SmoothWrinkled (growth-dependent)
Hyphal Growth NormalNot directly affected
Protein Localization Not applicableCrl1/Rho4 localizes to septal sites

**Interactive Data Table: Genetic Interactions of *CRL1/RHO4***

Interacting GeneObservationImplication
ENG1 Overexpression suppresses the cell separation defect of the crl1/rho4 mutant.CRL1/Rho4 may regulate the activity or localization of the Eng1 glucanase involved in septum degradation.
CHT3 The crl1/rho4 cell separation defect is similar to that of a cht3 mutant.CRL1/Rho4 might be involved in the chitinase-mediated process of cell separation.
BNR1 Deletion of BNR1 results in a similar elongated cell phenotype as crl1/rho4 deletion.CRL1/Rho4 and the formin Bnr1 may function in the same pathway to regulate cell polarity at the septum.

Properties

CAS No.

148971-45-3

Molecular Formula

C8H14N2O

Synonyms

CRL1 protein, Candida albicans

Origin of Product

United States

Genetic Characterization and Genomic Context of Candida Albicans Crl1 Rho4

Gene Identification and Isolation

The C. albicans gene CRL1 (Candida albicans RHO-like protein 1), also designated as RHO4, was initially identified in a screen designed to isolate genes from C. albicans that interfere with the pheromone response pathway in Saccharomyces cerevisiae. nih.govasm.org This approach, known as dominant negative selection, allows for the identification of functionally related genes from different organisms, even those that might be missed by traditional complementation screens. pnas.org

The gene was identified from a C. albicans genomic library transformed into S. cerevisiae. pnas.org Transformants were screened for genes that disrupted the normal pheromone-mediated cell cycle arrest. pnas.org One of the plasmids that conferred this interference contained the CRL1 gene, which encodes a protein with significant sequence similarity to GTP-binding proteins of the RHO family. pnas.orgnih.gov The gene is also identified by the systematic names orf19.10840 and CAALFM_C101420CA. uniprot.org The primary accession number for the CRL1 protein in the UniProt database is Q5A904. uniprot.org

Transcriptional Regulation and Gene Expression Profiles

The expression of CRL1/RHO4 is subject to regulation under various conditions, although it does not appear to be directly involved in the yeast-to-hypha transition, a key virulence trait in C. albicans. nih.govasm.org Studies have shown that the expression of CRL1 can be influenced by factors such as cell cycle progression and environmental cues.

Microarray analyses have provided insights into the expression profile of CRL1 under different conditions. For instance, during invasive infection of a mammalian host, gene expression dynamics in C. albicans reveal both early and late phases of adaptation. plos.org While many genes involved in hyphal formation and nutrient limitation are induced early, the specific role and expression timing of CRL1 in this process are not prominently highlighted as a key virulence-related gene. plos.org

Furthermore, studies examining the C. albicans cell cycle have identified nearly 500 genes with periodic expression patterns. nih.gov While the regulatory circuit in C. albicans shares similarities with S. cerevisiae, it also possesses unique features. nih.gov The expression of CRL1 has been noted in datasets related to colony morphology and in response to certain genetic mutations, such as in a cyr1 homozygous null mutant. frontiersin.orglenus.ie Genome-wide analyses of C. albicans gene expression during kidney infection have shown that genes involved in adhesion, stress adaptation, and alternative carbon source assimilation are upregulated. nih.gov However, CRL1 was not among the genes consistently and significantly regulated in these infection models, suggesting its role may be more nuanced or condition-specific. nih.gov

Essentiality and Non-Essentiality of the CRL1 Gene

Research has definitively established that the CRL1/RHO4 gene is non-essential for the viability of Candida albicans. nih.govasm.orgresearchgate.net Deletion of the RHO4 gene does not lead to cell death, but it does result in distinct phenotypic changes. nih.govasm.orgresearchgate.net

Mutants lacking the CRL1/RHO4 gene exhibit two primary phenotypes: an elongated cell morphology and a defect in cell separation, which leads to the formation of cell chains. nih.govasm.orgresearchgate.net The colony morphology of these crl1/rho4 mutants is dependent on the growth rate, appearing smooth with a long cell cycle and wrinkled with a short cell cycle. nih.govasm.orgresearchgate.net This cell separation defect is similar to that observed in mutants of the chitinase (B1577495) gene CHT3. nih.govresearchgate.net

Interestingly, while the cell separation defect of crl1/rho4 mutants can be suppressed by overexpressing the endoglucanase-encoding gene ENG1, this does not rectify the elongated cell phenotype. nih.govresearchgate.netnih.gov This suggests that CRL1/Rho4 has distinct roles in cytokinesis and cell polarity. The elongated cell phenotype is similar to that of mutants lacking BNR1, a formin gene. nih.gov Based on its localization to septal sites in both yeast and hyphal forms, it is proposed that Rho4p functions as a regulator of cell polarity, specifically in breaking the initial axis of polarity to facilitate septum construction. nih.govresearchgate.netnih.gov

A large-scale study using a machine learning model to predict gene essentiality across the C. albicans genome classified 523 genes as essential and 1,804 as non-essential, further supporting the non-essential nature of CRL1/RHO4. springernature.com

Molecular Structure and Biochemical Function of Candida Albicans Crl1 Rho4

Classification as a Rho Family GTPase

CRL1/Rho4 is classified as a small GTP-binding protein belonging to the Rho/Rac subfamily of the Ras superfamily of GTPases. nih.govoup.com These proteins are conserved across eukaryotes and are fundamental regulators of cellular morphogenesis. In C. albicans, the Rho family includes other members such as Rho1, Rho3, and Cdc42, each with distinct and sometimes overlapping roles in cellular functions like bud emergence, cell wall integrity, and polarized growth. oup.com

The gene encoding this protein was initially identified as CRL1 (Candida albicans RHO-like protein 1) in a screen for genes that interfere with the pheromone response in Saccharomyces cerevisiae. nih.gov It was later also named RHO4. nih.gov Phylogenetic analyses have shown that Rho4 homologs in ascomycetes can be divided into two groups based on the phenotypic effects of their deletion. nih.gov One group, which includes S. cerevisiae Rho4, shows no major defects upon deletion, while the other, including Rho4 from Schizosaccharomyces pombe and Neurospora crassa, exhibits septation defects. nih.gov The C. albicans CRL1/Rho4 appears to be functionally more similar to the latter group, given its role in cell separation. nih.gov

Functionally, CRL1/Rho4 is involved in regulating cell polarity and is essential for proper septation. nih.govnih.gov Deletion of the CRL1/RHO4 gene in C. albicans is not lethal but results in distinct phenotypes, including elongated cell morphology and a significant defect in cell separation, leading to the formation of cell chains. nih.govnih.govresearchgate.net This protein localizes to the septal sites in both yeast and hyphal forms of C. albicans, but not to the hyphal tip, underscoring its specific role in the final stages of cell division. nih.govnih.gov

Guanine (B1146940) Nucleotide Binding and Hydrolysis Activity

Like all small GTPases, the function of CRL1/Rho4 is dictated by the nucleotide it binds. It cycles between an active state when bound to guanosine (B1672433) triphosphate (GTP) and an inactive state when bound to guanosine diphosphate (B83284) (GDP). This cycling mechanism allows the protein to act as a tightly controlled molecular switch in cellular signaling pathways.

The structure of Rho family GTPases typically includes conserved G-box domains (G1-G5) that are directly involved in GTP binding and hydrolysis. nih.gov It is the transition between the GTP-bound and GDP-bound conformations that dictates the protein's ability to interact with downstream effector proteins and propagate cellular signals. While direct biochemical studies detailing the specific GTP binding affinity and the intrinsic rate of GTP hydrolysis for C. albicans CRL1/Rho4 are not extensively available, the general mechanism is conserved. The binding of GTP induces a conformational change that allows CRL1/Rho4 to interact with and activate its downstream targets. The subsequent hydrolysis of GTP to GDP, a reaction with a characteristically slow rate, returns the protein to its inactive conformation, thus terminating the signal. elifesciences.org

The activity of Rho GTPases is crucial for their function. For instance, constitutively active mutants, which are locked in the GTP-bound state due to an inability to hydrolyze GTP, can lead to severe growth defects. nih.gov Conversely, mutants that cannot bind GTP are inactive.

Interaction with Regulatory Proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs)

The transition between the active and inactive states of CRL1/Rho4 is not spontaneous but is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). nih.gov

Guanine Nucleotide Exchange Factors (GEFs) promote the activation of Rho GTPases by catalyzing the dissociation of GDP, which is then replaced by the more abundant GTP in the cytoplasm. nih.gov While specific GEFs that directly target CRL1/Rho4 in C. albicans have not been definitively identified, studies in other fungi provide potential homologs and mechanisms. For example, in Aspergillus nidulans, a protein named AnBud3 has been identified as a GEF for Rho4, playing a role in septum formation. nih.gov In the fission yeast Schizosaccharomyces pombe, Gef3 has been shown to be a GEF for Rho4, activating it during cytokinesis. pombase.orgmolbiolcell.org These findings suggest that a similar regulatory mechanism likely exists in C. albicans, although the specific GEF protein remains to be characterized.

GTPase-Activating Proteins (GAPs) accelerate the intrinsic GTP hydrolysis activity of Rho GTPases, sometimes by several orders of magnitude, leading to their inactivation. nih.gov This inactivation is crucial for terminating the signaling cascade at the appropriate time. In Saccharomyces cerevisiae, the protein Bem2, a known GAP for Cdc42 and Rho1, has been identified as a potential GAP for Rho4. nih.gov Evidence suggests that Bem2 interacts with the GTP-bound form of Rho4 and that its overexpression can exacerbate the defects seen in certain rho4 mutant backgrounds, consistent with a negative regulatory role. nih.gov Another GAP, Rgd1, has also been implicated in regulating Rho4 in S. cerevisiae. yeastgenome.org While these specific interactions have not been confirmed in C. albicans, they point towards the types of regulatory proteins that likely control CRL1/Rho4 activity.

The following table summarizes key proteins that interact with or are homologous to regulators of Rho4 in fungi.

Interacting ProteinOrganismType of InteractionFunction
Bem2 Saccharomyces cerevisiaePotential GAPNegatively regulates Rho4 function. nih.govasm.org
Rgd1 Saccharomyces cerevisiaeGAPPositively regulates GTPase activity of Rho4p. yeastgenome.org
AnBud3 Aspergillus nidulansGEFActivates Rho4 for septum formation. nih.gov
Gef3 Schizosaccharomyces pombeGEFActivates Rho4 during cytokinesis. pombase.orgmolbiolcell.org

The intricate regulation of CRL1/Rho4 by a network of GEFs and GAPs ensures that its activity is precisely controlled in space and time, which is essential for the correct execution of morphogenesis and cell division in Candida albicans.

Subcellular Localization and Dynamic Distribution of Candida Albicans Crl1 Rho4

Localization to Septal Sites in Yeast and Hyphal Forms

Research utilizing green fluorescent protein (GFP) tagging has definitively shown that CRL1/Rho4 localizes to septal sites. asm.orgresearchgate.net This localization is consistent in both the budding yeast form and the filamentous hyphal form of the fungus. nih.govnih.govasm.orgresearchgate.net The protein specifically accumulates at the neck between the mother and daughter cell in yeast and at the sites of cross-wall formation in hyphae. asm.orgresearchgate.net This distinct pattern suggests a primary role for CRL1/Rho4 in the process of cytokinesis, the physical separation of cells after nuclear division. The localization at the septum is shared with another protein, Bnr1, although their specific patterns at this site may differ. nih.govresearchgate.net

Cellular FormCRL1/Rho4 Localization SiteReference
YeastSeptum (Bud Neck) nih.gov, asm.org, researchgate.net
HyphaeSeptum nih.gov, asm.org, researchgate.net

Absence from Hyphal Tips and Bud Tips

A key characteristic of CRL1/Rho4 distribution is its conspicuous absence from the sites of polarized growth. asm.org In both yeast and hyphal forms, CRL1/Rho4 is not found at the bud tip or the actively growing hyphal tip. nih.govnih.govresearchgate.netasm.orgresearchgate.net This is in stark contrast to other Rho GTPases, such as Rho3, which are essential for and localized to the hyphal tip to direct polarized growth. nih.gov The specific exclusion of CRL1/Rho4 from these apical sites underscores its specialized function at the division site, distinct from the machinery that drives cell elongation and expansion. nih.gov

Dynamics and Persistence at Division Sites

The localization of CRL1/Rho4 is a dynamic process. The protein is recruited to the incipient septation site to participate in the formation of the septum. asm.org A notable feature of its dynamics is its persistence at septal sites even after the completion of cell division. asm.orgresearchgate.net In hyphal filaments, the CRL1/Rho4 signal can be observed at multiple, older septa, indicating that the protein remains for more than one cell cycle. asm.orgresearchgate.net This persistence suggests that CRL1/Rho4 may have functions that extend beyond the immediate process of septum formation during a single division event. asm.org

Association with Plasma Membrane and Cytosolic Pools

As a Rho GTPase, CRL1/Rho4 cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycling is often correlated with its subcellular location. There is evidence for CRL1/Rho4 association with the cell membrane. uniprot.org In the related fungus Neurospora crassa, the RHO-4 homolog localizes to the plasma membrane in addition to septa, suggesting a similar distribution may occur in C. albicans. asm.org Furthermore, a cytosolic pool of the protein is also recognized. uniprot.org This distribution is consistent with the typical mechanism of small GTPases, which are often recruited from a cytosolic pool to the plasma membrane upon activation to carry out their functions.

Subcellular PoolStatusReference
Plasma MembraneAssociated uniprot.org, asm.org
CytosolPresent uniprot.org

Compound and Protein List

NameTypeOrganism
CRL1 / Rho4Rho family GTPaseCandida albicans
Rho3Rho family GTPaseCandida albicans
Bnr1ForminCandida albicans
RHO-4Rho family GTPaseNeurospora crassa
Green Fluorescent Protein (GFP)Protein TagAequorea victoria

Roles of Candida Albicans Crl1 Rho4 in Cellular Morphogenesis and Division

Impact on Cell Elongation and Cell Separation

Deletion of the CRL1/RHO4 gene in C. albicans results in significant defects related to cell morphology and the physical separation of cells after division. asm.orgnih.govresearchgate.net These alterations are readily observable through microscopic analysis of mutant strains.

The deletion of RHO4 (resulting in crl1Δ/Δ or rho4Δ/Δ mutants) leads to two primary, distinct phenotypes. asm.orgnih.govresearchgate.net The first is an elongated cell morphology, and the second is a significant defect in cell separation. asm.orgnih.govresearchgate.net Unlike some other Rho proteins in C. albicans, such as Rho3, Crl1/Rho4 does not appear to be essential for hyphal morphogenesis. asm.orgnih.gov The budding pattern in the rho4 mutant is predominantly unipolar, in contrast to the bipolar budding pattern typically observed in wild-type cells. nih.gov

A direct consequence of the defects caused by the absence of Rho4 is the formation of elongated cells. asm.orgnih.govresearchgate.net This phenotype is coupled with an unexpected and pronounced cell separation defect, which causes daughter cells to remain attached after cytokinesis, leading to the formation of cell chains. asm.orgnih.govresearchgate.netnih.gov This cell separation issue is similar to that observed in mutants with a deletion of the chitinase (B1577495) gene CHT3. asm.orgnih.govresearchgate.net Interestingly, the cell elongation phenotype resembles that of bnr1 mutants, which have a deletion of one of the formin genes in C. albicans. asm.org While overexpression of the endoglucanase-encoding gene ENG1 can suppress the cell separation defect of crl1/rho4 mutants, it does not correct the cell elongation phenotype. asm.orgresearchgate.netasm.org

The cellular defects of crl1Δ/Δ mutants extend to the macroscopic level, influencing colony morphology. The appearance of crl1/rho4 colonies is dependent on the growth conditions, specifically the cell cycle length. asm.orgresearchgate.netasm.org When the cell cycle is long, the colonies tend to have a smooth morphology. asm.orgresearchgate.netasm.org Conversely, a short cell cycle length results in a wrinkled colony phenotype. asm.orgresearchgate.netasm.org This wrinkled morphology is directly linked to the underlying cell separation defect. asm.orgnih.govresearchgate.net

Condition Phenotype Colony Morphology
Deletion of CRL1/RHO4Elongated CellsGrowth-dependent
Deletion of CRL1/RHO4Cell Separation DefectWrinkled (short cell cycle)
Deletion of CRL1/RHO4Formation of Cell ChainsSmooth (long cell cycle)
rho4Δ/Δ with ENG1 overexpressionCell Separation Defect SuppressedReverted to wild-type appearance
rho4Δ/Δ with ENG1 overexpressionElongated Cell Phenotype PersistsNot Applicable

Regulation of Cell Polarity

Rho4p plays a crucial role in regulating cell polarity, particularly in the transition from apical growth to the formation of a septum. nih.govresearchgate.netasm.org Localization studies show that Crl1/Rho4 is found at septal sites in both yeast and hyphal cells but is absent from the hyphal tip, suggesting a specific function at the site of cell division. researchgate.netasm.org

A proposed model suggests that Rho4p is a key regulator in the reorientation of cell growth. researchgate.net During the cell cycle, polarized apical growth must switch to isotropic growth and then repolarize to the bud neck for septum formation. researchgate.net Rho4p is thought to facilitate this process by helping to establish a new axis of polarity at the septal site. researchgate.net The absence of Rho4p may delay this critical reorientation of growth, leading to the observed elongated cell morphology. researchgate.net

Involvement in Cytokinesis and Septum Formation

The CRL1 protein, also known as Rho4, in Candida albicans is a Rho-type GTPase that plays a critical role in the final stages of cell division, specifically in cytokinesis and the formation and subsequent degradation of the septum. Its proper function ensures the correct separation of daughter cells from mother cells following mitosis.

Contribution to Septum Construction

CRL1/Rho4 is integral to the proper construction of the septum, the partition wall that forms between a mother and daughter cell during cell division. Research indicates that CRL1/Rho4 localizes to septal sites in both the yeast and hyphal forms of Candida albicans. asm.orgresearchgate.net This localization is crucial for its function. A proposed model suggests that CRL1/Rho4 acts as a regulator of cell polarity, redirecting growth from the initial axis of the bud to promote the construction of a septum. asm.orgresearchgate.net

Deletion of the RHO4 gene results in morphological phenotypes similar to those seen in mutants with a deleted BNR1 gene, which encodes a formin protein involved in actin cable formation. asm.orgresearchgate.net This suggests a functional relationship between CRL1/Rho4 and the actin cytoskeleton in the process of septum formation. In many fungi, Rho GTPases are known to be key regulators of cell wall synthesis, and in the filamentous fungus Neurospora crassa, the homolog of CRL1/Rho4 is required for the formation of the actin ring, a precursor to septum formation. nih.gov While the direct molecular interactions are still under investigation, the localization of CRL1/Rho4 at the septum and the phenotypic outcomes of its deletion strongly support its critical role in orchestrating the assembly of the septal structure in C. albicans.

Table 1: Key Findings on CRL1/Rho4's Role in Septum Construction

Finding Organism Significance Reference
Localization at Septal Sites Candida albicans Indicates a direct role in septum-related processes. asm.orgresearchgate.net
Proposed Polarity Regulator Candida albicans Suggests a function in redirecting cellular machinery for septum building. asm.orgresearchgate.net
Phenotypic Similarity to bnr1 Mutants Candida albicans Links CRL1/Rho4 function to the actin cytoskeleton in morphogenesis. asm.orgresearchgate.net
Requirement for Actin Ring Formation Neurospora crassa (homolog) Provides evidence for the role of Rho4 in the early stages of septum formation in fungi. nih.gov

Regulation of Septum Digestion

Following the successful construction of the primary septum, its partial and controlled degradation is necessary for the separation of the mother and daughter cells. CRL1/Rho4 is also implicated in this crucial step. Deletion of the RHO4 gene in C. albicans leads to a significant cell separation defect, resulting in the formation of chains of cells that fail to detach from one another. asm.orgresearchgate.net This phenotype points to a failure in the enzymatic digestion of the septal wall.

Further evidence for the role of CRL1/Rho4 in septum degradation comes from genetic suppression studies. The cell separation defect observed in crl1/rho4 mutants can be suppressed by the overexpression of ENG1, a gene encoding an endoglucanase, which is an enzyme that breaks down glucans in the cell wall. asm.orgresearchgate.net However, the overexpression of CHT3, which encodes a chitinase, does not suppress the defect. asm.orgresearchgate.net This suggests that CRL1/Rho4 is specifically involved in the regulation or secretion of glucan-degrading enzymes required for cell separation. In the fission yeast Schizosaccharomyces pombe, its Rho4 homolog has also been shown to be involved in the secretion of the Eng1 endoglucanase. asm.org Therefore, CRL1/Rho4 likely functions in directing the necessary enzymatic machinery to the septum to facilitate the final step of cell separation.

Table 2: Evidence for CRL1/Rho4's Role in Septum Digestion

Observation Experimental Detail Implication Reference
Cell Separation Defect Deletion of the CRL1/RHO4 gene. CRL1/Rho4 is necessary for the separation of mother and daughter cells. asm.orgresearchgate.net
Suppression by ENG1 Overexpression Overexpressing the endoglucanase-encoding gene ENG1 in a crl1/rho4 mutant. The cell separation defect is rescued, indicating CRL1/Rho4's role is related to glucan degradation. asm.orgresearchgate.net
No Suppression by CHT3 Overexpression Overexpressing the chitinase-encoding gene CHT3 in a crl1/rho4 mutant. The role of CRL1/Rho4 in septum digestion is specific and not related to chitinase activity. asm.orgresearchgate.net
Homologous Function in S. pombe The Rho4 homolog is involved in the secretion of Eng1. Suggests a conserved mechanism for Rho4 in regulating septum-degrading enzymes. asm.org

Compound List

Comparative Analysis and Evolutionary Divergence of Crl1 Rho4 Homologs

Functional Similarities with RHO4 in Other Fungi

CRL1/Rho4 shares conserved functions with its homologs in other filamentous and fission yeasts, particularly in the regulation of septation, a critical process for cell division and hyphal compartmentalization.

In the filamentous fungus Neurospora crassa, the Rho4 homolog is essential for septation. researchgate.netnih.gov Studies have shown that rho-4 mutants in N. crassa are unable to form actin rings, which are precursors to septum formation. researchgate.net This indicates that Rho4 in N. crassa acts early in the septation pathway, likely involved in the recruitment or activation of components necessary for actin ring assembly at the division site. researchgate.net The localization of RHO-4 to septa further supports its direct role in this process. researchgate.net

Similarly, in the fission yeast Schizosaccharomyces pombe, Rho4 is implicated in the control of cell morphology and septation. nih.gov Deletion of the rho4 gene in S. pombe results in defects in cell separation and abnormal cell wall structures, highlighting its importance in the final stages of cytokinesis. nih.govnih.gov The function of Rho4 in S. pombe appears to be closely linked to the regulation of cell wall-modifying enzymes required for proper septum formation and degradation. nih.gov These findings in both N. crassa and S. pombe parallel the proposed role of CRL1/Rho4 in C. albicans, where it is also involved in septation and cell separation. researchgate.net Deletion of CRL1/RHO4 in C. albicans leads to elongated cells and a cell separation defect, suggesting a conserved function in cytokinesis among these fungi. researchgate.net

Functional Distinctions from RHO4 in Other Fungi

Despite the conserved role in septation in some fungi, the function of CRL1/Rho4 in C. albicans shows notable distinctions when compared to its homologs in the budding yeast Saccharomyces cerevisiae and the filamentous fungus Ashbya gossypii.

In Saccharomyces cerevisiae, the role of Rho4 in septation is not as critical. Deletion of the RHO4 gene alone does not result in a significant observable phenotype. yeastgenome.org However, it becomes essential for viability when the related RHO3 gene is also deleted, a condition known as synthetic lethality. yeastgenome.org This suggests a partially redundant function with Rho3 in processes such as polarized growth and bud emergence, rather than a primary role in septation. yeastgenome.org This is in contrast to C. albicans, where the deletion of CRL1/RHO4 alone leads to clear morphological defects, including cell elongation and problems with cell separation. researchgate.net

In the filamentous fungus Ashbya gossypii, a close relative of S. cerevisiae, the deletion of the RHO4 homolog does not produce any obvious phenotypic defects. nih.gov This suggests that in A. gossypii, other regulatory pathways may compensate for the absence of Rho4 function, or its role has diverged significantly. The lack of a clear phenotype in A. gossypii rho4 mutants stands in stark contrast to the septation defects observed in N. crassa and S. pombe, and the cell separation and elongation issues in C. albicans. nih.govresearchgate.net

Methodological Approaches for Studying Candida Albicans Crl1 Rho4

Genetic Manipulation Techniques

Genetic manipulation is fundamental to dissecting the role of Rho4. By deleting, overexpressing, or conditionally expressing the RHO4 gene, scientists can infer its function based on the resulting cellular changes.

The creation of null mutants through gene deletion is a primary strategy to determine the importance of a gene. In C. albicans, which is a diploid organism, this requires the sequential disruption of both alleles. Studies have shown that RHO4 is a nonessential gene, and its deletion results in distinct and viable phenotypes. researchgate.netnih.gov

The process typically involves PCR-based gene disruption strategies. A deletion cassette containing a selectable marker (e.g., URA3) is amplified with flanking sequences homologous to the regions just upstream and downstream of the RHO4 open reading frame. This cassette is then transformed into C. albicans, and homologous recombination leads to the replacement of one RHO4 allele with the marker. The process is repeated to delete the second allele, often using a recyclable marker system to allow for subsequent genetic manipulations. The successful construction of the homozygous deletion mutant (rho4Δ/Δ) is confirmed by diagnostic PCR and Southern blot analysis.

Gene overexpression is used to investigate the effects of elevated protein levels. While studies focusing on the direct overexpression of RHO4 are less common than deletion analyses, the methodology is well-established in C. albicans. To achieve overexpression, the RHO4 coding sequence is cloned into an expression vector under the control of a strong, constitutive promoter, such as the ACT1 promoter, or an inducible promoter.

Interestingly, overexpression of other genes has been used to probe the functional network of Rho4. For instance, the cell separation defect of the rho4 mutant was suppressed by the overexpression of the endoglucanase-encoding gene ENG1, but not by the chitinase-encoding gene CHT3. researchgate.net This approach helps to place Rho4 within specific cellular pathways, in this case linking it to the regulation of septum degradation for cell separation.

Study Type Gene Manipulated Promoter Used Observed Outcome in rho4Δ/Δ background Reference
Suppression AnalysisENG1ConstitutiveComplemented the cell separation defect but not cell elongation. researchgate.net
Suppression AnalysisCHT3ConstitutiveDid not complement the cell separation defect. researchgate.net

Conditional promoters are invaluable for studying gene function, particularly for essential genes where a null mutant would be non-viable. Although RHO4 is not essential, the use of conditional promoters is a key technique in the C. albicans genetic toolkit and has been applied to study related Rho GTPases like RHO3. researchgate.netnih.gov

The MET3 promoter is a well-characterized repressible promoter in C. albicans. Its activity is high in the absence of methionine and cysteine but is strongly repressed when these amino acids are added to the growth medium. To create a conditional mutant, the native promoter of a gene is replaced with the MET3 promoter. This allows researchers to grow the cells under permissive conditions (without methionine/cysteine) and then shut down gene expression by shifting to repressive conditions (with methionine/cysteine). For the related RHO3 gene, this promoter shutdown approach revealed its essential role in hyphal morphogenesis, as its repression abolished hyphal growth. researchgate.netnih.gov This technique provides a powerful way to observe the direct consequences of depleting a specific protein.

Microscopic and Imaging Techniques

Visualizing the subcellular localization of Rho4 and the morphological defects of its mutants is critical for understanding its cellular role. High-resolution microscopy provides direct evidence of a protein's site of action and the structural consequences of its absence.

To determine the subcellular localization of Rho4, researchers construct fusion proteins by tagging RHO4 with a gene encoding a fluorescent protein, most commonly the Green Fluorescent Protein (GFP). In one study, a cassette was generated where GFP was tagged to the N-terminus of RHO4 (GFP-Rho4) and placed under the control of the inducible MAL2 promoter. researchgate.net This construct was shown to be functional as it could complement the phenotypes of the rho4 null mutant. researchgate.net

Live-cell imaging of strains expressing GFP-Rho4 revealed a distinct localization pattern.

Yeast Cells: The GFP-Rho4 signal was observed specifically at septal sites. researchgate.net

Hyphal Cells: Similarly, in the filamentous form, GFP-Rho4 localized to the sites of septation. researchgate.net

Tip Localization: Notably, the fusion protein was absent from the tips of growing buds or hyphae, indicating a primary role in cytokinesis and septum formation rather than in polarized growth at the tip. researchgate.net

The signal was also observed to persist at septal sites even after cell separation had occurred. researchgate.net These findings, summarized in the table below, strongly support a specialized function for Rho4 in the final stages of cell division.

Cell Type Localization of GFP-Rho4 Non-Localization Site Reference
YeastSeptal sitesBud tip researchgate.net
HyphaeSeptal sitesHyphal tip researchgate.net

Detailed microscopic analysis of rho4 null mutants has uncovered several key phenotypes that point to the protein's function. Cells are typically grown under various conditions (e.g., different temperatures and media) and visualized using differential interference contrast (DIC) microscopy.

The primary phenotypes observed in rho4Δ/Δ mutants are:

Elongated Cell Morphology: The mutant yeast cells display an elongated shape compared to the typical ovoid shape of wild-type cells. researchgate.netnih.gov

Cell Separation Defect: A striking phenotype is the failure of daughter cells to separate from mother cells after cytokinesis, leading to the formation of long chains of connected cells. researchgate.netnih.gov

Altered Colony Morphology: On solid media, the colony morphology of the rho4 mutant is dependent on the growth rate. With a long cell cycle, colonies appear smooth, whereas a short cell cycle leads to a wrinkled appearance, a phenotype linked to the cell separation defect. researchgate.net

These morphological characteristics are quantified by measuring cell dimensions, counting the number of cells in chains, and documenting colony appearance through photography. researchgate.net Such analyses have been crucial in proposing a model where Rho4 functions as a key regulator that helps establish the site of septum construction during cell division. researchgate.netnih.gov

Biochemical and Proteomic Methods (e.g., protein-protein interaction assays)

The study of CRL1 (also known as Rho4) in Candida albicans utilizes a range of biochemical and proteomic methods to elucidate its function, particularly through the identification of its interacting partners. A significant challenge in studying protein-protein interactions (PPIs) in C. albicans is its non-canonical codon usage, where the CUG codon is translated as serine instead of leucine. nih.govnih.govnih.govnih.gov This genetic quirk can lead to erroneous protein synthesis and non-functional assays when using traditional heterologous systems like the Saccharomyces cerevisiae yeast two-hybrid (Y2H) model. nih.govnih.govnih.govnih.gov Consequently, specialized, and adapted methods are crucial for accurately mapping the CRL1 interactome.

Yeast Two-Hybrid (Y2H) Systems

The yeast two-hybrid system is a molecular biology technique used to discover protein-protein interactions by testing for physical interactions between two proteins. youtube.comyoutube.com The system relies on a transcription factor, like Gal4 in yeast, which is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). youtube.com The "bait" protein (e.g., CRL1) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting the transcription factor's function and activating the expression of a reporter gene. youtube.com

Due to the codon usage issue in C. albicans, the standard S. cerevisiae Y2H system is often problematic for studying its proteins. nih.govnih.gov To circumvent this, a Candida albicans-specific two-hybrid (C2H) system was developed. nih.govnih.gov This homologous system uses C. albicans itself as the host, thereby ensuring the correct translation of CUG codons and enabling more reliable, large-scale screening of PPIs. nih.govnih.gov

Affinity Purification followed by Mass Spectrometry (AP-MS)

AP-MS is a powerful approach for identifying protein complexes in their near-native state. This method involves tagging the protein of interest (the "bait," in this case, CRL1) with an epitope tag (e.g., Myc-tag, TAP-tag). The tagged protein is then selectively captured from a cell lysate using an antibody or other high-affinity ligand immobilized on a solid support. The bait protein, along with any stably interacting partners, is purified and subsequently identified using mass spectrometry.

Common AP-MS techniques used in C. albicans research include:

Co-immunoprecipitation (Co-IP): This technique uses an antibody to target the bait protein to pull it out of a lysate, bringing its binding partners with it. nih.govfrontiersin.org The interacting proteins can then be identified by mass spectrometry. frontiersin.org

Tandem Affinity Purification (TAP): The TAP method employs a dual-tag system, which allows for a two-step purification process. nih.gov This significantly reduces the amount of non-specific binding and increases the purity of the isolated protein complexes, leading to higher confidence in the identified interactions. nih.gov

Quantitative Proteomics

Modern proteomic techniques allow for the quantitative analysis of protein interactions, which helps distinguish bona fide interactors from background contaminants. One such method is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). nih.gov In a SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The lysate from the "heavy"-labeled cells expressing the tagged bait protein is mixed with the lysate from the "light"-labeled control cells. Following affinity purification, the ratio of heavy to light peptides is measured by mass spectrometry. True interaction partners will be significantly enriched in the heavy-labeled fraction compared to the light-labeled background proteins. nih.gov

Research Findings on CRL1 (Rho4) Interactions

Direct experimental data specifically detailing the protein-protein interactions of CRL1 from dedicated assays are limited in the literature. However, functional studies and data aggregated in interaction databases provide insights into its potential network. For instance, the localization of both Crl1/Rho4 and the formin Bnr1 to septal sites, along with similar morphological defects in their respective deletion mutants, suggests a potential functional link or physical interaction in the regulation of cytokinesis and cell separation. researchgate.net

Interaction databases, such as STRING and FunCoup, compile data from various sources, including high-throughput experiments, co-expression analyses, and computational predictions, to map potential PPI networks. uniprot.org The UniProt database entry for C. albicans CRL1 (accession number Q5A904) consolidates some of these predicted and potential interactions. uniprot.org

Table 1: Potential and Known Interacting Partners of Candida albicans CRL1 (Rho4)

Interacting ProteinGene NameFunctionEvidence/Method
Bnr1BNR1Formin protein involved in actin cable assembly, cytokinesis, and cell polarity.Co-localization at septal sites; similar mutant phenotypes. researchgate.net
Rho3RHO3Rho-type GTPase involved in polarized growth and cell polarity.Predicted interaction (STRING database); functional overlap in morphogenesis. uniprot.org
Cdc42CDC42Rho-family GTPase, a master regulator of cell polarity and filamentation.Predicted interaction (STRING database); part of the Rho GTPase regulatory network. uniprot.org
Sec15SEC15Component of the exocyst complex, involved in tethering vesicles to the plasma membrane during secretion.Predicted interaction (FunCoup database); potential role in polarized secretion. uniprot.org
Cla4CLA4Ste20-like protein kinase involved in septin ring assembly and cytokinesis.Predicted interaction (STRING database); functional link to cytokinesis. uniprot.org

Future Research Directions and Unanswered Questions

Elucidation of Upstream Regulators and Downstream Effectors

A significant gap in the current understanding of CRL1 (Rho4) lies in the identification of its complete regulatory machinery. As a Rho-type GTPase, CRL1 functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. This cycle is canonically controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which facilitate inactivation. To date, the specific GEFs and GAPs that interact with and control the activity of CRL1 in C. albicans have not been identified. Future research must prioritize the identification of these upstream regulators to understand how CRL1 activity is initiated and terminated in response to specific cellular cues.

Similarly, the downstream effector proteins that are directly engaged by active, GTP-bound CRL1 remain largely uncharacterized. The deletion of CRL1/RHO4 results in phenotypes such as elongated cell morphology and defects in cell separation, pointing towards its role in cytokinesis and septation. nih.govnih.govresearchgate.net A key area of investigation is the connection between CRL1 and the formin Bnr1. Mutants lacking BNR1 exhibit similar elongated cell phenotypes to crl1/rho4 mutants, suggesting that CRL1 may exert its function by regulating Bnr1-mediated assembly of the actin cytoskeleton at the septum. nih.govnih.govresearchgate.net Furthermore, while the overexpression of the endoglucanase Eng1 can suppress the cell separation defect of a crl1/rho4 mutant, it does not correct the cell elongation phenotype, indicating a complex relationship that warrants further study. nih.govnih.govresearchgate.net Identifying the direct binding partners and substrates of CRL1 is essential for mapping the pathways through which it governs cell morphology.

Table 1: Potential Regulatory and Effector Proteins of CRL1 (Rho4)

Protein/Gene Proposed Role Evidence / Research Question
Unknown GEFs Upstream Activator Which specific GEF(s) catalyze the GDP-GTP exchange on CRL1 to activate it at the septal site?
Unknown GAPs Upstream Inactivator Which GAP(s) are responsible for inactivating CRL1 to terminate its signaling?
Bnr1 Downstream Effector Do CRL1 and Bnr1 physically interact? Does CRL1 directly regulate Bnr1's formin activity to control actin cable formation for septation?
Eng1 Downstream Pathway Component Is ENG1 expression regulated by CRL1, or does Eng1 function in a parallel pathway that compensates for the loss of CRL1's role in cell separation?

Comprehensive Analysis of Post-Translational Modifications and their Functional Implications

Post-translational modifications (PTMs) are critical for regulating the function, localization, and stability of proteins. researchgate.net In C. albicans, PTMs like phosphorylation, ubiquitination, and methylation are known to control various cellular processes, including morphogenesis and stress responses. nih.govplos.org However, the specific PTMs that affect the CRL1 protein have not been investigated. This represents a significant and unexplored area of research.

Given its function as a signaling GTPase, CRL1 is likely subject to several forms of modification. For instance, lipid modifications such as prenylation are common for Rho GTPases and are required for their anchoring to cellular membranes, which is a prerequisite for their function. It is crucial to determine if CRL1 undergoes prenylation or other lipid modifications and how this impacts its localization to the septal site. Furthermore, phosphorylation events could dynamically regulate CRL1's interaction with its upstream regulators (GEFs, GAPs) and downstream effectors. Ubiquitination could control its stability and turnover at its site of action. plos.org Future studies employing mass spectrometry and targeted mutagenesis are needed to identify the full spectrum of CRL1 PTMs and to understand how these modifications fine-tune its activity during the cell cycle and in response to environmental stress.

Detailed Mechanisms of Cell Polarity Remodeling by CRL1 (Rho4)

Current evidence suggests a fascinating role for CRL1/Rho4 in remodeling cell polarity during cell division. CRL1/Rho4 localizes specifically to septal sites in both yeast and hyphal forms, but it is absent from the hyphal tip, which is the primary site of polarized growth. nih.govnih.govresearchgate.net This unique localization has led to a model in which CRL1/Rho4's function is to break the initial axis of polarity established during bud growth, thereby promoting the construction of a septum and enabling cell separation. nih.govnih.govresearchgate.net Deletion of the CRL1/RHO4 gene leads to elongated cells, which is consistent with a failure to properly terminate polarized growth and initiate septation. nih.govnih.govresearchgate.net

While this model is compelling, the precise molecular mechanisms remain unanswered. Key questions for future investigation include:

What molecular signals recruit CRL1 to the bud neck at a specific point in the cell cycle?

How does active CRL1 lead to the disassembly or reorganization of the polarity machinery at the bud tip?

How does CRL1 coordinate the assembly of the septation machinery, including the actin-myosin ring and cell wall synthesis enzymes?

What is the mechanistic link between CRL1 and the formin Bnr1 in establishing the new axis of polarity required for septum formation?

Dissecting these mechanisms will require advanced cell imaging techniques to track the dynamic localization of CRL1 and its interacting partners in real-time, combined with biochemical and genetic approaches to probe their functional relationships.

Table 2: Key Unanswered Questions in CRL1-Mediated Polarity Remodeling

Research Question Potential Approach Significance
What is the temporal and spatial regulation of CRL1 activation? Live-cell imaging with fluorescent biosensors for active CRL1. To understand when and where CRL1 is switched on to perform its function.
How does CRL1 antagonize apical growth? Investigating genetic and physical interactions with apical polarity factors. To reveal the mechanism of "breaking" the initial polarity axis.

Integration into Broader Regulatory Networks Governing Candida albicans Homeostasis

For instance, the cell separation defect in crl1/rho4 mutants is dependent on the cell cycle length, which in turn affects colony morphology. nih.govnih.govresearchgate.net This suggests a link between CRL1 function and the central cell cycle control machinery. Furthermore, as CRL1 is involved in septation—a process requiring significant cell wall remodeling—it is likely to be connected to the cell wall integrity (CWI) pathway. In other fungi, the CWI pathway is often regulated by another Rho GTPase, Rho1. nih.govnih.gov Investigating the potential for cross-talk between the CRL1 and Rho1 pathways could reveal how cell division and cell wall stress responses are coordinated. Finally, while CRL1 does not appear to be directly involved in the initiation of hyphal growth, its role in hyphal septation places it within the complex transcriptional and signaling networks that govern the yeast-to-hypha transition, a key virulence trait of C. albicans. nih.govnih.gov Understanding how CRL1 expression is regulated and how its activity is modulated by major signaling pathways will be essential for a complete picture of its role in C. albicans biology.

Q & A

Basic Research Question: How to design experiments to detect CRL1 protein expression in C. albicans under varying growth conditions?

Methodological Answer:

  • Tagging and Detection: Use epitope tagging (e.g., V5 tag insertion at specific amino acid positions in the CRL1 sequence) to enable immunodetection via Western blotting or fluorescence microscopy .
  • Growth Conditions: Test media supplemented with metabolites (e.g., arginine, serine) known to modulate fungal morphology or stress responses, as seen in Rbt1 protein studies .
  • Strain Validation: Employ PCR and restriction enzyme digestion to confirm correct integration of tagged CRL1 constructs in wild-type and mutant strains .
  • Resource: Utilize the Candida Genome Database (CGD) to verify CRL1 gene annotations and expression patterns .

Basic Research Question: What bioinformatics tools are recommended for analyzing CRL1 protein structure and functional domains?

Methodological Answer:

  • CGD Integration: Access CRL1’s gene ontology (GO) terms, orthology data, and physicochemical properties via CGD’s protein information pages .
  • Homology Modeling: Use structural prediction tools (e.g., SWISS-MODEL) to compare CRL1’s N-terminal domains with adhesins like the Als family, leveraging conserved β-sheet motifs and hypervariable regions for functional insights .
  • Domain Analysis: Apply circular dichroism (CD) or Fourier transform infrared (FTIR) spectroscopy to validate predicted secondary structures in recombinant CRL1 fragments .

Advanced Research Question: How to resolve contradictory data on CRL1’s role in biofilm formation versus hyphal growth?

Methodological Answer:

  • Phenotypic Profiling: Compare CRL1 knockout strains with wild-type under hypha-inducing conditions (e.g., serum, 37°C) and biofilm-promoting environments (e.g., low oxygen). Quantify hyphal length and biofilm biomass using confocal microscopy or crystal violet assays .
  • Transcriptomic Analysis: Perform RNA-seq to identify CRL1-dependent genes (e.g., BCR1, ALS3) and cross-reference with biofilm regulators .
  • Data Validation: Use statistical frameworks (e.g., ANOVA) to assess reproducibility across biological replicates and address confounding variables like strain lineage .

Advanced Research Question: What methods are effective for mapping CRL1’s interaction networks within C. albicans?

Methodological Answer:

  • Yeast Two-Hybrid (Y2H): Screen a C. albicans genomic library to identify CRL1-binding partners, as done for Als protein interactions .
  • Co-Immunoprecipitation (Co-IP): Combine CRL1-tagged strains with crosslinking agents (e.g., formaldehyde) to stabilize transient interactions, followed by mass spectrometry for protein identification .
  • Functional Enrichment: Use CGD’s orthology tools to predict CRL1’s role in pathways like cell wall remodeling or drug resistance .

Basic Research Question: How to validate CRL1 gene knockout strains for functional studies?

Methodological Answer:

  • PCR Verification: Design primers flanking the CRL1 locus and within the knockout cassette to confirm homologous recombination .
  • Phenotypic Complementation: Reintroduce a wild-type CRL1 allele into knockout strains to restore observed defects (e.g., adhesion, growth rate) .
  • Control Strains: Include parental and revertant strains in experiments to rule off-target effects .

Advanced Research Question: What experimental approaches can elucidate CRL1’s role in host-pathogen interactions?

Methodological Answer:

  • Adhesion Assays: Incubate CRL1-deficient strains with host ligands (e.g., fibrinogen, extracellular matrix proteins) and quantify binding via ELISA or flow cytometry .
  • In Vivo Models: Use immunocompromised murine models to assess CRL1’s contribution to systemic infection, comparing fungal burden in target organs .
  • Host Immune Response: Profile cytokine levels (e.g., IL-17, TNF-α) in CRL1-exposed macrophages to evaluate immunomodulatory effects .

Advanced Research Question: How to address discrepancies in CRL1 subcellular localization studies?

Methodological Answer:

  • Fractionation Protocols: Separate cell wall, membrane, and cytoplasmic proteins via differential centrifugation and ultracentrifugation. Validate purity using markers like β-glucan (cell wall) or Hsp70 (cytosol) .
  • Immunogold Labeling: Apply transmission electron microscopy (TEM) with CRL1-specific antibodies to resolve localization at nanoscale resolution .
  • Live-Cell Imaging: Use GFP-tagged CRL1 strains under hypha-inducing conditions to track dynamic localization in real time .

Key Resources for CRL1 Research

  • Candida Genome Database (CGD): Curated gene annotations, orthology data, and strain lineage information .
  • Structural Modeling Tools: SWISS-MODEL, I-TASSER for domain predictions .
  • Phenotypic Assays: Protocols for biofilm quantification, hyphal induction, and host interaction studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.